Posaconazole Succinyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific details on the synthesis of Posaconazole Succinyl Ester are not directly available, the synthesis of posaconazole and its derivatives generally involves complex organic chemistry techniques. The synthesis pathway likely includes the introduction of the succinyl ester group into the posaconazole molecule through esterification reactions. These reactions typically involve the reaction of posaconazole with succinic anhydride or succinic acid in the presence of catalysts and solvents to form the succinyl ester derivative.

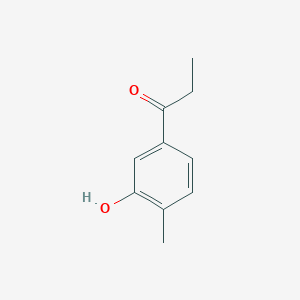

Molecular Structure Analysis

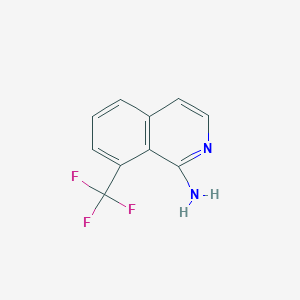

The molecular structure of Posaconazole Succinyl Ester involves the core structure of posaconazole, which is characterized by a triazole ring, a fluorophenyl group, and a long aliphatic chain. The addition of the succinyl ester group to this molecule modifies its chemical structure, potentially affecting its hydrogen bonding, solubility, and interaction with biological molecules. The difluorophenyl group in posaconazole serves as a hydrogen bond donor in its interactions, which could be influenced by the presence of the succinyl ester group (McQuiston, Mucalo, & Saunders, 2019).

科学的研究の応用

Broad-Spectrum Antifungal Activity

Posaconazole has been identified as a broad-spectrum triazole antifungal with efficacy against a wide range of fungi. Studies have highlighted its potent activity against Candida species, Cryptococcus neoformans, Aspergillus species, Fusarium species, zygomycetes, and endemic fungi, showcasing its promise for treating life-threatening fungal infections often refractory to available therapies (Torres et al., 2005).

Treatment of Coccidioides Immitis Infections

Research on the in vitro and in vivo activities of Posaconazole against Coccidioides immitis indicates its potential for treating this specific type of fungal infection. The study demonstrated posaconazole's superior efficacy compared to itraconazole, further solidifying its role in antifungal pharmacotherapy (González et al., 2002).

Enhancing Drug Supersaturation

A study on the aggregation behavior of hydroxypropyl methylcellulose acetate succinate (HPMC-AS) and its impact on drug supersaturation used posaconazole as a model drug. This research provides insights into how posaconazole's solubility and crystallization inhibition capabilities can be enhanced, thereby improving its bioavailability and therapeutic effectiveness (Wang et al., 2018).

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic profile of Posaconazole, as detailed in clinical pharmacokinetics literature, underlines its broad-spectrum activity, low solubility, and extensive distribution after oral administration. These characteristics make posaconazole a viable candidate for treating fungal infections in immunocompromised patients, such as organ transplant recipients or cancer patients undergoing chemotherapy (Li et al., 2010).

Central Nervous System Fungal Infections

Posaconazole has been evaluated for its efficacy and safety in treating fungal infections that involve the central nervous system (CNS). A clinical trial highlighted its potential as an effective oral medication against CNS fungal infections, providing an alternative to parenteral therapy for patients failing existing antifungal agents (Pitisuttithum et al., 2005).

Safety And Hazards

特性

CAS番号 |

1488301-79-6 |

|---|---|

製品名 |

Posaconazole Succinyl Ester |

分子式 |

C₄₁H₄₆F₂N₈O₇ |

分子量 |

800.85 |

同義語 |

2,5-Anhydro-4-[[4-[4-[4-[1-[(1S,2S)-2-(3-carboxy-1-oxopropoxy)-1-ethylpropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)